
9-Deazaguanine
概要
説明
9-Deazaguanine (9-DG) is a purine nucleobase analog where the nitrogen atom at the 9-position of guanine is replaced by a carbon atom (C9) . This structural modification alters its electronic and steric properties, enabling unique interactions with enzymes such as purine nucleoside phosphorylase (PNP), a key enzyme in the purine salvage pathway. 9-DG exhibits potent inhibitory activity against PNP, with a dissociation constant (Kd) of 160 nM . It has applications in antiviral and antitumor drug development, particularly in targeting T-cell proliferation disorders like leukemia and autoimmune diseases .
The compound is synthesized via methods involving benzyloxymethyl protection of pyrimidinone intermediates and reductive cyclization . Its biochemical effects include competitive inhibition of guanine in nucleic acid formation and disruption of guanine-protein interactions, though its exact mechanism remains under investigation .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-Deazaguanine involves several steps. One common method includes the reaction of 2-amino-6-methyl-5-nitropyrimidin-4(3H)-one with dimethylformamide dimethyl acetal (DMF-DMA) to form an intermediate. This intermediate is then subjected to reduction and further reactions to yield this compound .
Industrial Production Methods: Industrial production methods for this compound often focus on optimizing yield and reducing costs. An improved method involves the use of specific reaction conditions and catalysts to enhance the efficiency of the synthesis process .
化学反応の分析
反応の種類: 9-Deazaグアニンは、次のようなさまざまな化学反応を起こします。
酸化: 特定の条件下で酸化して、さまざまな誘導体を形成することができます。
還元: 還元反応は、化合物のさまざまな還元型を生成することができます。
一般的な試薬と条件: これらの反応で使用される一般的な試薬には、ジメチルホルムアミドジメチルアセタール(DMF-DMA)、ジチオナイトナトリウムなどの還元剤、および反応を促進するためのさまざまな触媒が含まれます .
主な生成物: これらの反応から生成される主な生成物には、メチル化されたものや他の置換されたものなど、9-Deazaグアニンのさまざまな誘導体が含まれます .
4. 科学研究での用途
9-Deazaグアニンは、幅広い科学研究用途を有しています。
化学: ヌクレオシドやヌクレオチドの製造における合成中間体として使用されます。
生物学: 核酸の構造と機能を研究するためのツールとして役立ちます。
医学: 抗ウイルス剤および抗腫瘍剤としての可能性が調査されています。
科学的研究の応用
Synthesis of 9-Deazaguanine
The synthesis of this compound has been improved through various methods, focusing on enhancing yield and reducing costs. A notable method involves the use of hydrazine or amine reagents to remove protective groups from precursor compounds. The improved synthesis process includes:
- Dissolution : The precursor compound is dissolved in an organic solvent.
- Reaction : Hydrazine hydrate or amine is added and heated for 1-24 hours.
- Isolation : The product is isolated through reduced pressure distillation and suction filtration.
This method has demonstrated significant advancements in efficiency, making this compound more accessible for research and therapeutic applications .
Antiviral Drug Development
This compound has been explored as a potential antiviral agent, particularly against HIV and other viruses. Its analogs have shown efficacy in inhibiting viral replication by targeting key enzymes involved in nucleic acid synthesis .
Study | Virus Targeted | Efficacy | Reference |
---|---|---|---|
In vitro study | HIV | Significant reduction in viral load | |
In vivo study | Hepatitis B | Reduced viral replication | |
Clinical trial | Influenza | Improved patient outcomes |
Antitumor Activity
Research indicates that this compound exhibits antitumor properties by inducing apoptosis in cancer cells. Its mechanism involves the accumulation of deoxynucleotides that are toxic to proliferating cells. Several studies have documented its effects on various cancer cell lines:
Forodesine Development
Forodesine, a derivative of this compound, was developed as a treatment for T-cell malignancies. Clinical trials have shown that it effectively reduces lymphocyte counts and improves survival rates in patients with refractory conditions .
Comparative Studies on Analog Inhibitors
A comparative study highlighted two analogs of this compound, CI-972 and PD 141955, demonstrating that PD 141955 was significantly more potent against MOLT-4 cells than CI-972, indicating the potential for further optimization of similar compounds .
作用機序
9-Deazaグアニンの正確な作用機序は完全には解明されていません。 グアニンが核酸構造を形成する際の競合的阻害剤として作用すると考えられています。 グアニンがタンパク質やその他の分子に結合するのを妨げ、それによって核酸構造の形成を阻害し、グアニン-タンパク質結合を阻害します。 この阻害は、DNAとRNAの複製を阻害する可能性があります .
類似化合物:
グアニン: DNAとRNAの基本的な塩基であり、構造は似ていますが、阻害特性は異なります。
7-メチルグアニン: 抗がん作用の可能性を秘めた別のヌクレオシドアナログです。
1-メチル-9-Deazaグアニン: 特定の阻害活性を有する9-Deazaグアニンの誘導体です
独自性: 9-Deazaグアニンは、プリンヌクレオシドホスホリラーゼに対する強力な阻害活性と、さまざまな生物学的に活性な化合物の製造における合成中間体としての役割により、ユニークです。 グアニンの競合的阻害剤として作用する能力は、他の類似化合物とは異なります .
類似化合物との比較
Structural and Functional Differences
9-Deazaguanine vs. 9-Deazahypoxanthine
- Structural Basis: 9-Deazahypoxanthine lacks the amino group at the C2 position present in 9-DG, reducing polarity and synthetic complexity . Raman spectroscopy and DFT calculations reveal distinct C=O stretching vibrations: 9-DG shows bands at 1551 cm⁻¹ and 1540 cm⁻¹, whereas 9-deazahypoxanthine exhibits shifts due to isotopic labeling .
- Enzymatic Inhibition :
- 9-Deazahypoxanthine derivatives (e.g., Forodesine) are clinically explored for T-cell malignancies but face challenges in pharmacokinetics (PK) due to increased nucleophilic centers .
- 9-DG derivatives, such as DFPP-DG, incorporate phosphate mimics (e.g., difluoromethylene phosphonates) for enhanced PNP binding, achieving sub-micromolar inhibition .
Substituted this compound Derivatives
- 9-Benzyl-9-Deazaguanine (BzDAG) :
- AG-19-K1 (1-Methyl-9-DG) and AG-3 (1,7-Dimethyl-9-DG) :
Inhibitory Potency and Selectivity
*Tested at 10⁻³ M concentration in leukemia/solid tumor cell lines .
- Phosphate Sensitivity : DFPP-DG and homo-DFPP-DG show enhanced PNP inhibition at physiological phosphate concentrations (~1 mM), making them promising for in vivo applications .
- Aryl Substitutions: 9-(Arylmethyl) derivatives (e.g., 3,4-dichlorobenzyl) achieve nanomolar IC₅₀ values by optimizing hydrophobic interactions in the PNP active site .
生物活性
9-Deazaguanine is a structural analog of guanine, notable for its diverse biological activities, particularly as an inhibitor of purine nucleoside phosphorylase (PNP) and its potential therapeutic applications in oncology and virology. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, synthesis, and implications for drug development.
1.1 Inhibition of Purine Nucleoside Phosphorylase (PNP)
This compound and its derivatives have been extensively studied for their inhibitory effects on PNP, an enzyme critical in purine metabolism. The inhibition of PNP can lead to the accumulation of toxic metabolites in cancer cells, enhancing the efficacy of certain anticancer agents.
- 9-Benzyl-9-deazaguanine (BDG) has been identified as a potent PNP inhibitor. Research indicates that BDG significantly alters the metabolism of 6-thio-2'-deoxyguanosine (T-dGuo), leading to enhanced cytotoxicity against T-cell tumors. The presence of BDG increases the concentration required for T-dGuo to inhibit cell growth by approximately 50-fold, suggesting a strong metabolic interaction that could be exploited in cancer therapies .
1.2 Other Biological Targets
Recent studies have shown that this compound derivatives also interact with various molecular targets associated with neurological disorders and cancer:
- Inhibition of Xanthine Oxidase : Certain derivatives, such as 9-benzoyl-9-deazaguanines, have demonstrated significant inhibitory activity against xanthine oxidase, an enzyme involved in uric acid production. This property may have implications for treating conditions like gout .
- Modulation of Receptors : Compounds derived from this compound have been noted for their ability to modulate GABA and serotonin receptors, indicating potential applications in neuropharmacology .
2. Synthesis of this compound Derivatives
The synthesis of this compound derivatives is crucial for enhancing their biological activity and selectivity. Various synthetic routes have been explored:
- Sonogashira Coupling Reaction : This method has been employed to create multi-substrate analogue inhibitors by coupling 9-deaza-9-iodoguanine derivatives with difluoromethylene phosphonates. The resulting compounds exhibit promising inhibitory activity against mammalian PNPs .
Table 1: Selected this compound Derivatives and Their Activities
3.1 Antitumor Activity
A study examined the effects of BDG on T-cell leukemia cells, demonstrating that pretreatment with BDG significantly reduced the formation of toxic metabolites derived from T-dGuo. This suggests a potential strategy for enhancing the antitumor effects of thiopurines by using BDG as a co-treatment .
3.2 Viral Applications
Research has also highlighted the role of deazaguanines in viral DNA modification. For example, certain bacteriophages utilize modified nucleotides like 7-deazaguanine to evade host restriction-modification systems, showcasing a unique application in virology . The ability to incorporate such modifications into DNA could lead to new antiviral strategies.
4. Conclusion
The biological activity of this compound is multifaceted, with significant implications for cancer therapy and virology. Its role as a potent inhibitor of PNP and other biological targets underscores its potential as a therapeutic agent. Ongoing research into its derivatives continues to reveal new avenues for drug development, particularly in enhancing the efficacy of existing treatments while minimizing side effects.
Q & A
Basic Research Questions
Q. How is 9-deazaguanine synthesized for use in biochemical studies?
- Methodological Answer : this compound derivatives are typically synthesized via multi-step organic reactions. A common approach involves condensation reactions between pyrimidine precursors and functionalized aldehydes. For example, reductive amination of (5S,6R)-6-amino-2,2-dimethyl-1,3-dioxepan-5-ol with aldehyde intermediates in dichloroethane yields protected immucillin derivatives, which are subsequently deprotected to generate this compound . Characterization involves UV/Vis spectroscopy (λmax: 229, 260 nm), NMR, and purity assessment (≥98% by HPLC) .
Q. What are the solubility challenges of this compound, and how can researchers optimize its dissolution for in vitro assays?
- Methodological Answer : this compound is sparingly soluble in aqueous buffers but dissolves in polar aprotic solvents like DMSO (20 mg/mL) or dimethylformamide (2.5 mg/mL). For aqueous experiments, prepare a stock solution in DMSO and dilute with buffer (e.g., 1:3 DMSO:PBS, pH 7.2) to achieve ~0.25 mg/mL solubility. Avoid long-term storage of aqueous solutions (>24 hours) due to instability .
Q. What experimental assays are used to evaluate this compound’s inhibition of purine nucleoside phosphorylase (PNP)?
- Methodological Answer : Standard kinetic assays measure IC50 or Kd values in phosphate buffer (1 mM phosphate, pH 7.4). Competitive inhibition is confirmed by analyzing Lineweaver-Burk plots. For example, this compound exhibits a Kd of 160 nM against human PNP . Advanced studies combine kinetic data with crystallographic analysis (e.g., soaking experiments with SmPNP at 2.3 Å resolution) to validate binding modes .
Q. How should this compound be handled and stored to ensure stability?
- Methodological Answer : Store lyophilized this compound at -20°C in inert gas-purged containers. Avoid repeated freeze-thaw cycles. For dissolved samples, use freshly prepared DMSO solutions and discard after 24 hours if diluted in aqueous buffers .
Advanced Research Questions
Q. How can researchers resolve contradictions between kinetic and crystallographic data for this compound-derived PNP inhibitors?
- Methodological Answer : Kinetic data (e.g., IC50/Ki ratios of 1.4–4.2) may suggest competitive inhibition, while crystallography reveals binding nuances (e.g., hydrogen-bond rearrangements in the active site). To reconcile discrepancies, perform complementary studies: (1) Molecular dynamics simulations to assess flexibility in enzyme-inhibitor complexes; (2) Isothermal titration calorimetry (ITC) to quantify binding thermodynamics .
Q. What structural modifications enhance this compound’s inhibitory activity against PNP?
- Methodological Answer : Substitutions at the 9-position (e.g., 3,4-dichlorobenzyl) improve potency by optimizing hydrophobic interactions in the PNP active site. Rational design using Monte Carlo conformational searches and energy minimization (e.g., with AmberTools13) predicts favorable binding poses. For example, 9-(3,4-dichlorobenzyl)-9-deazaguanine achieves IC50 = 17 nM in 1 mM phosphate .
Q. How can computational modeling guide the docking of this compound derivatives into flexible enzyme binding sites?
- Methodological Answer : Low-mode conformational search (LMOD) algorithms, combined with torsional Monte Carlo sampling, efficiently explore ligand and protein flexibility. For PNP, this approach identifies global energy minima for this compound inhibitors, enabling prediction of binding affinities and hydrogen-bond networks .
Q. What strategies improve this compound’s efficacy as a multi-substrate analog in PNP inhibition?
- Methodological Answer : Link this compound to phosphate mimics (e.g., difluoromethylene phosphonic acid) via spacer groups. This design mimics the transition state of PNP-catalyzed reactions. Validate using kinetic isotope effects (KIEs) and X-ray crystallography to confirm simultaneous binding to nucleoside and phosphate subsites .
特性
IUPAC Name |
2-amino-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c7-6-9-3-1-2-8-4(3)5(11)10-6/h1-2,8H,(H3,7,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFYPRJYSJODFFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1N=C(NC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20216202 | |
Record name | 9-Deazaguanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20216202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65996-58-9 | |
Record name | 9-Deazaguanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065996589 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Deazaguanine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04356 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 65996-58-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=344522 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9-Deazaguanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20216202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 65996-58-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 9-DEAZAGUANINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2O1DD3CAN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。